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Compound of Interest

Compound Name:
5-Amino-3-(3-

methoxyphenyl)isoxazole

Cat. No.: B054138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-Amino-3-(3-methoxyphenyl)isoxazole. The document outlines the predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this

compound, based on the analysis of structurally related molecules. Detailed experimental

protocols for acquiring this spectroscopic data are also presented, along with a visual

representation of the analytical workflow.

Core Compound Information
Property Value

IUPAC Name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine

Synonyms 5-Amino-3-(3-methoxyphenyl)isoxazole

Molecular Formula C₁₀H₁₀N₂O₂

Molecular Weight 190.20 g/mol

Predicted Spectroscopic Data
While direct experimental spectra for 5-Amino-3-(3-methoxyphenyl)isoxazole are not readily

available in published literature, the following tables summarize the expected quantitative data.
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These predictions are derived from the known spectral characteristics of isoxazole derivatives

and substituted aromatic compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 t 1H Ar-H

~7.10-7.20 m 2H Ar-H

~6.85 dd 1H Ar-H

~5.50 s (broad) 2H -NH₂ (amino)

~5.40 s 1H H4 (isoxazole ring)

~3.85 s 3H -OCH₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~172.0 C5 (isoxazole ring)

~162.5 C3 (isoxazole ring)

~160.0 C-OCH₃ (aromatic)

~130.0 C-H (aromatic)

~129.5 C (aromatic, isoxazole-substituted)

~117.0 C-H (aromatic)

~114.0 C-H (aromatic)

~110.0 C-H (aromatic)

~90.0 C4 (isoxazole ring)

~55.5 -OCH₃ (methoxy)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Medium N-H stretch Primary amine (-NH₂)

3100 - 3000 Medium C-H stretch Aromatic & Isoxazole

2950 - 2850 Medium C-H stretch -CH₃ (methoxy)

~1640 Strong N-H bend Primary amine (-NH₂)

1600 - 1550 Medium-Strong C=N stretch Isoxazole ring

1580, 1480 Medium-Strong C=C stretch Aromatic ring

1250 - 1200 Strong
C-O-C stretch

(asymmetric)
Methoxy group

1050 - 1000 Strong
C-O-C stretch

(symmetric)
Methoxy group

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z Ratio Ion Species

191.08 [M+H]⁺

213.06 [M+Na]⁺

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of 5-Amino-3-(3-
methoxyphenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

Set the spectral width to approximately 15 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).
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Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization

(ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source.

Operate the ESI source in positive ion mode to detect the protonated molecule ([M+H]⁺).

Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and any other significant fragment ions to

confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of

5-Amino-3-(3-methoxyphenyl)isoxazole and the methodologies to obtain them. For definitive

structural confirmation, the synthesis and subsequent experimental analysis of the compound

are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Amino-3-(3-
methoxyphenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b054138#spectroscopic-analysis-nmr-ir-mass-of-5-
amino-3-3-methoxyphenyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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